![molecular formula C9H16N4 B1466402 3-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin CAS No. 1159554-19-4](/img/structure/B1466402.png)

3-(2-Methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin

Übersicht

Beschreibung

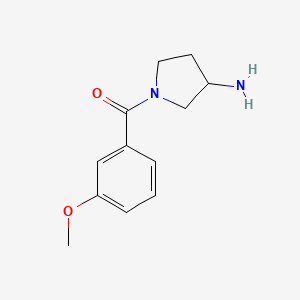

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is a useful research compound. Its molecular formula is C9H16N4 and its molecular weight is 180.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebstherapie: Duale c-Met/VEGFR-2-Hemmung

Diese Verbindung und ihre Derivate wurden auf ihr Potenzial als Krebstherapeutika untersucht. Sie zeigen hemmende Aktivitäten gegen c-Met/VEGFR-2-Kinasen, die wichtige Ziele in der Krebsbehandlung sind. Die Derivate haben vielversprechende antiproliferative Aktivitäten gegen verschiedene Krebszelllinien gezeigt, darunter A549 (Lungenkrebs), MCF-7 (Brustkrebs) und Hela (Gebärmutterhalskrebs) Zellen . Diese Verbindungen könnten einen dualen Ansatz zur Krebstherapie bieten, der darauf abzielt, die Wahrscheinlichkeit von Arzneimittelresistenz zu verringern.

Medizinische Chemie: Antiproliferative Aktivitäten

In der medizinischen Chemie werden diese Derivate auf ihre antiproliferativen Aktivitäten in vitro untersucht. Die vielversprechendsten Verbindungen haben ausgezeichnete antiproliferative Aktivitäten mit niedrigen IC50-Werten gezeigt, was ihre Wirksamkeit bei der Hemmung des Wachstums von Krebszellen unterstreicht . Dies deutet auf ihr Potenzial hin, neue Antitumormedikamente mit hoher Selektivität und Spezifität zu entwickeln, was zu weniger Toxizität und Nebenwirkungen führt.

Polymerkunde: Strukturelle Einheiten in Polymeren

Die Triazolopyrazinderivate wurden in Polymere eingearbeitet, um sie in Solarzellen zu verwenden. Ihre einzigartigen strukturellen Eigenschaften machen sie für diese Anwendung geeignet und verbessern möglicherweise die Effizienz und Stabilität von Solarzellen . Diese Anwendung zeigt die Vielseitigkeit der Verbindung über Pharmazeutika hinaus und erstreckt sich auf die Materialwissenschaften.

Neuropharmakologie: GABA A-Modulation

Diese Verbindungen wurden auch auf ihre GABA A-modulierende Aktivität untersucht. GABA A-Rezeptoren spielen eine zentrale Rolle im zentralen Nervensystem, und die Modulation ihrer Aktivität kann therapeutische Auswirkungen auf neurologische Erkrankungen haben . Die Triazolopyrazinderivate könnten zur Entwicklung neuer Behandlungen für Erkrankungen wie Angstzustände und Epilepsie beitragen.

Enzymhemmung: BACE-1-Hemmung

Eine weitere bedeutende Anwendung liegt im Bereich der Enzymhemmung, wo diese Derivate Aktivität gegen β-Sekretase 1 (BACE-1) gezeigt haben. BACE-1 ist ein Enzym, das an der Produktion von Beta-Amyloid-Peptiden beteiligt ist, die an der Alzheimer-Krankheit beteiligt sind . Die Hemmung von BACE-1 könnte zu neuen Ansätzen bei der Behandlung oder Vorbeugung der Alzheimer-Krankheit führen.

Antibakterielle Mittel: Synthese und Aktivität

Schließlich wurden die Synthese und die antibakterielle Aktivität neuartiger Triazolopyrazinderivate untersucht. Diese Studien zielen darauf ab, neue antibakterielle Mittel zu entwickeln, die das wachsende Problem der Antibiotikaresistenz angehen können . Die Forschung an diesen Derivaten könnte zur Entdeckung neuer Antibiotika mit einzigartigen Wirkmechanismen führen.

Wirkmechanismus

Target of Action

The primary targets of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, particularly in cancer cells.

Mode of Action

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine interacts with its targets by inhibiting the kinase activity of c-Met and VEGFR-2 . This inhibition disrupts the signaling pathways that these kinases are involved in, leading to changes in cell growth and survival.

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases by 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine affects several biochemical pathways. These include pathways involved in cell proliferation, survival, and angiogenesis . The downstream effects of this inhibition can lead to the death of cancer cells.

Result of Action

The result of the action of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is the inhibition of cell growth and induction of apoptosis in cancer cells . This is achieved through the compound’s inhibitory effect on c-Met and VEGFR-2 kinases and the subsequent disruption of the signaling pathways they are involved in.

Biochemische Analyse

Biochemical Properties

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit c-Met kinase, a receptor tyrosine kinase involved in cell growth and differentiation . This inhibition is significant as c-Met kinase is often overexpressed in various cancers, making 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine a potential anticancer agent .

Cellular Effects

The effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine on cellular processes are profound. It has been observed to induce apoptosis in cancer cells, such as A549, MCF-7, and HeLa cell lines . This compound influences cell signaling pathways, particularly those involving c-Met kinase, leading to altered gene expression and cellular metabolism. The induction of apoptosis is a critical mechanism by which this compound exerts its anticancer effects .

Molecular Mechanism

At the molecular level, 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine exerts its effects through binding interactions with biomolecules. It binds to the ATP-binding site of c-Met kinase, inhibiting its activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell proliferation and survival pathways. Additionally, this compound has been shown to modulate gene expression, further contributing to its anticancer properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine have been studied over time. The compound exhibits stability under various conditions, maintaining its activity over extended periods. It is subject to degradation under extreme pH conditions and high temperatures . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of c-Met kinase activity and prolonged induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted via the renal and biliary systems. This compound can also influence metabolic flux, altering the levels of various metabolites involved in cell proliferation and apoptosis .

Transport and Distribution

Within cells and tissues, 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters such as P-glycoprotein, which can affect its localization and accumulation in specific tissues . This distribution is crucial for its therapeutic efficacy and toxicity profile.

Subcellular Localization

The subcellular localization of 3-(2-methylpropyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine is primarily in the cytoplasm and nucleus . It can be directed to specific compartments through targeting signals and post-translational modifications. This localization is essential for its activity, as it needs to reach the ATP-binding site of c-Met kinase to exert its inhibitory effects .

Eigenschaften

IUPAC Name |

3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4/c1-7(2)5-8-11-12-9-6-10-3-4-13(8)9/h7,10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGYOONMGVOMSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NN=C2N1CCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(Thiophen-3-yl)methyl]pyrrolidin-3-amine](/img/structure/B1466320.png)